molecular formula C15H13N3O2S2 B11318626 3-methoxy-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

3-methoxy-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11318626
M. Wt: 331.4 g/mol
InChI Key: KRYYDGGSYRYINY-UHFFFAOYSA-N
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Description

3-methoxy-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, a thiadiazole ring, and a benzamide moiety. These structural elements are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:

    Formation of the thiadiazole ring: This can be achieved by reacting a suitable thiophene derivative with thiosemicarbazide under acidic conditions.

    Coupling with benzamide: The thiadiazole intermediate is then coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including anti-inflammatory and anti-cancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to its specific combination of a thiophene ring, a thiadiazole ring, and a benzamide moiety. This unique structure imparts distinct biological activities and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H13N3O2S2

Molecular Weight

331.4 g/mol

IUPAC Name

3-methoxy-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C15H13N3O2S2/c1-9-6-7-12(21-9)13-16-15(22-18-13)17-14(19)10-4-3-5-11(8-10)20-2/h3-8H,1-2H3,(H,16,17,18,19)

InChI Key

KRYYDGGSYRYINY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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